Product packaging for 2-Cyclohexen-1-one dimethylketal(Cat. No.:CAS No. 1728-18-3)

2-Cyclohexen-1-one dimethylketal

Cat. No.: B155369
CAS No.: 1728-18-3
M. Wt: 142.2 g/mol
InChI Key: OVIPECWZMIWWAS-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature within Ketal Chemistry

The proper identification and classification of 2-Cyclohexen-1-one (B156087) dimethylketal are crucial for understanding its reactivity and applications. Its name and structure reveal a direct lineage to both ketal and enone chemistries.

Structurally, 2-Cyclohexen-1-one dimethylketal, also known by its IUPAC name 3,3-dimethoxycyclohex-1-ene, possesses the molecular formula C8H14O2. nih.gov The core of the molecule is a six-membered cyclohexene (B86901) ring, which contains a carbon-carbon double bond. The defining feature is the dimethylketal group, which consists of a central carbon atom bonded to two methoxy (B1213986) groups (–OCH3). This carbon is the same one that would be the carbonyl carbon in the parent ketone. This ketal functionality is specifically a dimethylketal because the two alkoxy groups attached are both methoxy groups. nih.govorganic-chemistry.org

Table 1: Properties of this compound

Property Value
IUPAC Name 3,3-dimethoxycyclohex-1-ene
Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
CAS Number 1728-18-3

Source: PubChem. nih.gov

This compound is a derivative of 2-cyclohexen-1-one, which belongs to the class of α,β-unsaturated carbonyl compounds, commonly known as enones. chemicalbook.comchemicalbook.comwikipedia.org Enones are characterized by having a carbon-carbon double bond conjugated to the carbonyl group (C=O). chemicalbook.com This conjugation imparts unique reactivity to the molecule. chemicalbook.comwikipedia.org The dimethylketal is formed by converting the ketone's carbonyl group into a ketal. organic-chemistry.org This transformation is a critical strategy in organic synthesis as it masks the reactivity of the carbonyl group. libretexts.orglibretexts.org

Strategic Importance as a Versatile Synthetic Intermediate

The true value of this compound lies in its application as a synthetic intermediate, particularly its role in protecting group strategies which are fundamental to the synthesis of complex molecules.

In multi-step syntheses, it is often necessary to perform a reaction on one part of a molecule while preventing another functional group from reacting. This is achieved by introducing a "protecting group." libretexts.org The dimethylketal group in this compound serves as a protecting group for the ketone functionality of the parent enone. organic-chemistry.orglibretexts.org

The formation of the ketal from the ketone is typically achieved by reacting the ketone with an excess of methanol (B129727) under acidic conditions. organic-chemistry.org This protection is crucial because the original enone has two reactive sites: the carbonyl carbon and the β-carbon of the double bond. wikipedia.org Once protected as the dimethylketal, the carbonyl group is no longer susceptible to attack by a wide range of reagents, particularly nucleophiles and bases. organic-chemistry.orglibretexts.org This stability allows chemists to selectively perform reactions at other sites of the molecule, such as the carbon-carbon double bond. After the desired transformations are complete, the protecting group can be removed, and the original carbonyl group can be regenerated, typically through hydrolysis with aqueous acid. organic-chemistry.org

Table 2: Key Aspects of Ketal Protection

Process Typical Reagents Purpose
Protection Methanol, Acid Catalyst (e.g., Brønsted or Lewis acid) To convert the reactive carbonyl group into a stable ketal, preventing it from reacting with nucleophiles or bases. organic-chemistry.org

| Deprotection | Aqueous Acid (e.g., HCl(aq)) | To hydrolyze the ketal and regenerate the original carbonyl group after other synthetic steps are completed. organic-chemistry.org |

The strategy of protecting the carbonyl group of 2-cyclohexen-one as a dimethylketal opens up a wide array of synthetic possibilities. With the ketone "masked," chemists can exploit the reactivity of the cyclohexene double bond. For example, reactions such as epoxidation, dihydroxylation, or hydrogenation can be carried out on the double bond without interference from the otherwise reactive carbonyl group.

This approach is a cornerstone in the synthesis of complex natural products and pharmaceutical agents where precise control over chemical reactivity is paramount. mdpi.com By temporarily shielding the ketone, this compound serves as a key building block, enabling the construction of more elaborate and functionalized cyclic systems. The ability to unmask the ketone at a later stage provides further opportunities for molecular diversification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B155369 2-Cyclohexen-1-one dimethylketal CAS No. 1728-18-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethoxycyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-9-8(10-2)6-4-3-5-7-8/h4,6H,3,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIPECWZMIWWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341520
Record name 2-Cyclohexen-1-one dimethylketal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1728-18-3
Record name 2-Cyclohexen-1-one dimethylketal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyclohexen-1-one Dimethylketal
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Advanced Synthetic Methodologies for 2 Cyclohexen 1 One Dimethylketal

Carbonyl Protection Strategies Utilizing 2-Cyclohexen-1-one (B156087) as a Precursor

The most direct route to 2-cyclohexen-1-one dimethylketal involves the protection of the carbonyl group of the parent enone, 2-cyclohexen-1-one. This transformation is typically achieved through acid-catalyzed reaction with an alcohol, in this case, methanol (B129727).

Mechanistic Considerations of Ketal Formation from Cyclic Enones

The formation of a ketal from a ketone is a reversible, acid-catalyzed process that involves several key mechanistic steps. The reaction of 2-cyclohexen-1-one with methanol in the presence of an acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid, proceeds as follows:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 2-cyclohexen-1-one, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. nih.gov

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated hemiketal intermediate.

Deprotonation to Form the Hemiketal: A base, typically another molecule of methanol or the conjugate base of the acid catalyst, removes the proton from the newly added methoxy (B1213986) group, yielding a neutral hemiketal.

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiketal is then protonated by the acid catalyst, converting it into a good leaving group (water).

Elimination of Water: The lone pair of electrons on the adjacent methoxy group assists in the departure of the water molecule, leading to the formation of a resonance-stabilized oxonium ion.

Second Nucleophilic Attack by Methanol: A second molecule of methanol attacks the electrophilic carbon of the oxonium ion.

Final Deprotonation: A final deprotonation step, facilitated by a base, yields the stable this compound and regenerates the acid catalyst. nih.gov

The equilibrium of this reaction is driven towards the formation of the ketal by removing the water generated during the reaction, often through the use of a dehydrating agent or azeotropic distillation.

Optimized Reagent Selection for Dimethylketal Synthesis

The choice of reagents is crucial for achieving high yields and minimizing side reactions in the synthesis of this compound.

Trimethyl Orthoformate: A highly effective reagent for this transformation is trimethyl orthoformate in the presence of an acid catalyst like p-toluenesulfonic acid and methanol. orgsyn.orgresearchgate.net Trimethyl orthoformate serves a dual purpose: it acts as a source of methoxy groups and as a dehydrating agent, reacting with the water produced during the reaction to form methanol and methyl formate, thus driving the equilibrium towards the ketal product. This method is often preferred due to its mild reaction conditions and high efficiency. researchgate.net

PrecursorReagent SystemCatalystSolventReaction ConditionsYield
2,4-PentanedioneTrimethyl orthoformate, Methanolp-Toluenesulfonic acid-55°C, 5 hr61-66% orgsyn.org
GlycerolTrimethyl orthoformateBrønsted acidic ionic liquids-90°C, 1 hr (with catalyst)96% mdpi.com

This table presents data for the synthesis of related methoxy compounds using trimethyl orthoformate to illustrate typical reaction conditions and yields.

Dimethyl Sulfate (B86663): While dimethyl sulfate is a potent methylating agent, its use for the direct formation of ketals from ketones like 2-cyclohexen-1-one is not commonly reported in the scientific literature. Dimethyl sulfate typically methylates heteroatoms such as oxygen (in phenols and alcohols to form ethers), nitrogen (in amines), and sulfur (in thiols). The mechanism of ketal formation requires the addition of two methoxy groups to the carbonyl carbon, a process that is not the primary mode of reactivity for dimethyl sulfate. The harsh conditions and the nature of the reagent would likely lead to undesired side reactions, such as methylation of the enolate intermediate or other parts of the molecule, rather than the desired ketal formation.

Exploration of Alternative Synthetic Routes to the Ketal Framework

Beyond the direct protection of 2-cyclohexen-1-one, alternative synthetic strategies can be employed to construct the 3,3-dimethoxycyclohex-1-ene framework. These methods often involve the formation of the cyclohexene (B86901) ring from acyclic precursors or the manipulation of other cyclic structures.

Diels-Alder Reaction: The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, offers a potential route to cyclohexene derivatives that can be further elaborated to the desired ketal. nih.govnih.govlibretexts.org This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile. For the synthesis of a precursor to this compound, one could envision a reaction between a diene bearing the necessary functionalities and a ketene (B1206846) acetal (B89532) or a related dienophile. The stereospecificity of the Diels-Alder reaction allows for the controlled introduction of substituents on the cyclohexene ring. libretexts.orglibretexts.org The resulting cycloadduct could then be converted to the target molecule through subsequent transformations.

Organocatalytic Approaches: In recent years, organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex molecules. Organocatalytic methods have been developed for the synthesis of chiral cyclohexenone derivatives. nih.govnih.gov These reactions often involve the enantioselective Michael addition of a nucleophile to an α,β-unsaturated aldehyde or ketone, followed by an intramolecular aldol (B89426) condensation to form the cyclohexene ring. While not a direct route to the dimethylketal, these methods could provide access to chiral cyclohexenone precursors that could then be protected as their dimethylketals.

Reaction TypeKey FeaturesPotential Application
Diels-Alder ReactionForms six-membered rings with high stereocontrol. nih.govlibretexts.orgSynthesis of substituted cyclohexene precursors to the ketal.
Organocatalytic SynthesisEnables the enantioselective formation of chiral cyclohexenones. nih.govnih.govPreparation of optically active precursors to the ketal.

Elucidating the Reactivity and Mechanistic Pathways of 2 Cyclohexen 1 One Dimethylketal

Ketal Hydrolysis and Carbonyl Regeneration: Mechanistic Insights

The deprotection of ketals to regenerate the parent carbonyl compound is a fundamental transformation in organic chemistry. Traditionally, this process is understood as a hydrolysis reaction requiring an acid catalyst and water. However, recent research has unveiled alternative, water-independent pathways, offering new perspectives on the mechanism.

Acid-Catalyzed Deprotection Kinetics and Thermodynamics

The classical deprotection of 2-cyclohexen-1-one (B156087) dimethylketal proceeds via an acid-catalyzed hydrolysis. This reaction is reversible, and its thermodynamics are governed by Le Chatelier's principle; the presence of a large excess of water drives the equilibrium towards the formation of the ketone, 2-cyclohexen-1-one, and two equivalents of methanol (B129727). youtube.com The mechanism involves the protonation of one of the methoxy (B1213986) groups by an acid catalyst, converting it into a good leaving group (methanol). libretexts.org

Departure of methanol generates a resonance-stabilized oxocarbenium ion intermediate. libretexts.orgmasterorganicchemistry.com The formation of this carbocation is often the rate-determining step in the hydrolysis process. masterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the electrophilic carbocation to form a hemiacetal after deprotonation. libretexts.org Subsequent protonation of the second methoxy group, followed by elimination of a second molecule of methanol, yields the final product, 2-cyclohexen-1-one.

Water-Independent Deacetalization Mechanisms (e.g., Trifluoroacetic Acid-Mediated Transformations)

Contrary to the classical understanding that ketal deprotection requires water, studies have demonstrated that the transformation can occur in anhydrous conditions. nih.gov A notable example is the use of trifluoroacetic acid (TFA), which can efficiently convert ketals to their corresponding carbonyl compounds without the participation of water molecules. nih.gov This discovery challenges the conventional view of deprotection being synonymous with hydrolysis. nih.gov

In this water-independent pathway, TFA plays a dual role as both a catalyst and a reagent. The reaction proceeds under conditions where water is explicitly absent, indicating a mechanistic route distinct from the classical acid-catalyzed hydrolysis. nih.gov

Role of Proposed Intermediates in Ketal Deprotection (e.g., Hemiacetal Trifluoroacetate Esters)

Table 1: Comparison of Ketal Deprotection Mechanisms

FeatureClassical Acid-Catalyzed HydrolysisTFA-Mediated Transformation
Water Requirement Essential (acts as nucleophile) nih.govNot required nih.gov
Key Intermediate Hemiacetal libretexts.orgHemiacetal TFA ester nih.gov
Reaction Reversibility Reversible youtube.comIrreversible nih.gov
Alcohol Byproduct Released as free alcohol (e.g., methanol) libretexts.orgConverted to TFA esters nih.gov

Nucleophilic Transformations Involving the Ketal Functionality

The ketal group in 2-cyclohexen-1-one dimethylketal is generally stable and unreactive towards nucleophiles. Its primary role is to mask the electrophilic carbonyl carbon. However, upon deprotection, the regenerated 2-cyclohexen-1-one becomes susceptible to nucleophilic attack, opening avenues for a variety of synthetic transformations.

Synthesis of Allylic Alcohols via Organometallic Reagents

The reaction of the regenerated 2-cyclohexen-1-one with organometallic reagents is a common strategy for forming new carbon-carbon bonds and synthesizing tertiary allylic alcohols. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), feature a nucleophilic carbon atom that readily attacks the electrophilic carbonyl carbon. libretexts.org This nucleophilic addition results in the formation of an alcohol. libretexts.org For instance, reacting 2-cyclohexen-1-one with an organometallic reagent leads to the formation of a 1-substituted-2-cyclohexen-1-ol.

Regioselectivity and Stereochemical Control in Allylic Alcoholysis

A critical challenge in the reaction of organometallic reagents with α,β-unsaturated ketones like 2-cyclohexen-1-one is controlling the regioselectivity. Nucleophilic attack can occur either directly at the carbonyl carbon (1,2-addition) to yield an allylic alcohol, or at the β-carbon (1,4-conjugate addition) to give a ketone enolate.

The choice between these two pathways depends on several factors, including the nature of the organometallic reagent, the substrate, and the reaction conditions. "Hard" nucleophiles, such as organolithium and Grignard reagents, tend to favor 1,2-addition. In contrast, "softer" nucleophiles like organocuprates (Gilman reagents) typically favor 1,4-addition. The use of certain additives can also influence regioselectivity; for example, the Luche reduction, which uses sodium borohydride (B1222165) in the presence of a lanthanide salt like cerium(III) chloride, selectively reduces the carbonyl group of an enone to an allylic alcohol, effectively promoting 1,2-regioselectivity. youtube.com

Stereochemical control is another important aspect, particularly when creating new chiral centers. Asymmetric allylation of ketones using chiral catalysts or reagents can provide access to enantiomerically enriched tertiary alcohols. organic-chemistry.org For example, chiral phosphoric acids have been used to catalyze the enantioselective addition of allylboronates to ketones, yielding homoallylic alcohols with high enantiomeric excess. organic-chemistry.org While this applies to allylation, similar principles of asymmetric catalysis can be extended to the addition of other organometallic reagents to achieve stereocontrol in the synthesis of specific stereoisomers of 1-substituted-2-cyclohexen-1-ols.

Table 2: Regioselectivity in Nucleophilic Addition to 2-Cyclohexen-1-one

Reagent TypeTypical OutcomeProduct Type
Organolithium (R-Li) 1,2-AdditionAllylic Alcohol
Grignard (R-MgX) Primarily 1,2-AdditionAllylic Alcohol
Organocuprate (R₂CuLi) 1,4-Conjugate AdditionKetone
NaBH₄ / CeCl₃ (Luche) 1,2-ReductionAllylic Alcohol youtube.com

Investigations into Other Ketal-Specific Nucleophilic Reactions

The primary role of the ketal functional group in this compound, as in many synthetic strategies, is to act as a protecting group for the ketone. This function is rooted in its inherent resistance to nucleophilic attack. Unlike the parent ketone, which features a polar carbon-oxygen double bond and an electrophilic sp²-hybridized carbon, the ketal carbon is sp³-hybridized and lacks this electrophilicity. Consequently, it is stable under basic and nucleophilic conditions, where aldehydes and ketones would readily react.

The most significant reaction of the ketal with a nucleophile is its deliberate, acid-catalyzed hydrolysis to regenerate the parent ketone. This process is fundamental to its role as a protecting group. The mechanism involves the protonation of one of the methoxy oxygen atoms by an acid catalyst, which converts the methoxy group into a good leaving group (methanol). ic.ac.uk The departure of methanol is assisted by the lone pair electrons on the adjacent oxygen, forming a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then attacked by water, a nucleophile, to form a hemiketal after deprotonation. ic.ac.uk The process repeats with the second methoxy group, ultimately yielding 2-cyclohexen-1-one and a second molecule of methanol. ic.ac.uk

Aside from acid-catalyzed hydrolysis, the ketal moiety is largely unreactive towards most nucleophiles, a property that is exploited to allow chemical modifications on other parts of the molecule.

Rearrangement Reactions Facilitated by the Ketal Structure

The unique electronic nature of the vinyl ketal system in this compound allows it to participate in several rearrangement reactions, particularly when activated by Lewis acids or thermal energy.

Lewis Acid-Mediated Skeletal Rearrangements

Lewis acids can catalyze profound skeletal rearrangements by activating the ketal group. The reaction is initiated by the coordination of a Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·OEt₂) to one of the oxygen atoms of the ketal. caltech.edu This coordination weakens the carbon-oxygen bond, facilitating its cleavage to form a resonance-stabilized oxocarbenium ion. nih.gov This intermediate is a powerful electrophile that can trigger a cascade of rearrangements within the cyclohexene (B86901) skeleton.

The generation of positive charge adjacent to the double bond can initiate various transformations, including:

Hydride or Alkyl Shifts: A rsc.orglew.ro-shift of a hydride or alkyl group to the carbocation center to form a more stable carbocation.

Ring Contraction/Expansion: Rearrangement of the six-membered ring to a five- or seven-membered ring system.

While specific studies on this compound are not prevalent, the principles are well-established in related systems. For instance, Lewis acids are known to catalyze Claisen rearrangements and rearrangements of other cyclic acetals and epoxides by stabilizing charged intermediates. nih.govprinceton.edunih.govresearchgate.netacs.org The precise outcome of such a rearrangement would be highly dependent on the substrate's substitution pattern and the specific Lewis acid and reaction conditions employed.

Table 1: Lewis Acids in Catalytic Rearrangements

Lewis Acid Typical Application/Reaction Reference
TiCl₄·(THF)₂ Acyl-Claisen Rearrangement princeton.edu
AlCl₃ Acyl-Claisen Rearrangement, Skeletal Rearrangements princeton.eduacs.org
Yb(OTf)₃ Acyl-Claisen Rearrangement princeton.edu
BF₃·OEt₂ Vinyl Acetal (B89532) Rearrangement, Cycloadditions nih.gov
Sc(OTf)₃ Cycloadditions and Rearrangement Cascades researchgate.net

Thermally Induced Transformations

Under thermal conditions, this compound can undergo pericyclic reactions, a class of concerted reactions governed by orbital symmetry. The structure contains a conjugated diene system within the ring, making it a candidate for sigmatropic rearrangements.

A plausible transformation is a rsc.orgmdpi.com-sigmatropic hydrogen shift. In this process, a hydrogen atom from the C5 position (allylic to the double bond system) migrates to the C1 position. These thermal, suprafacial shifts are common in 1,3-cyclopentadiene and 1,3-pentadiene (B166810) systems and proceed through a stable six-electron Hückel-type transition state. stereoelectronics.orglibretexts.orglibretexts.org For this compound, such a shift would lead to an isomeric ketal, potentially establishing an equilibrium between different isomers at high temperatures.

The molecule also contains a structural motif analogous to an allyl vinyl ether, the substrate for the well-known Claisen rearrangement, a type of capes.gov.brcapes.gov.br-sigmatropic rearrangement. organic-chemistry.orglibretexts.orgyoutube.com While a classic Claisen rearrangement of this specific substrate is not documented, the potential for such concerted bond reorganization highlights the compound's capacity for complex thermal transformations.

Selective Reduction of the Ketal System

The presence of both a C=C double bond and a protected carbonyl group allows for selective reduction strategies.

Chemoselective Reduction of the Endocyclic Double Bond

The carbon-carbon double bond of the α,β-unsaturated system can be selectively reduced while leaving the ketal group intact. This transformation, a conjugate reduction or 1,4-reduction, yields the corresponding saturated ketal, 1,1-dimethoxycyclohexane. Catalytic hydrogenation is a primary method for achieving this selectivity. rsc.org The ketal group is robust under typical hydrogenation conditions that readily reduce alkenes.

Various catalytic systems can be employed for this purpose, offering different levels of reactivity and functional group tolerance.

Table 2: Catalytic Systems for Chemoselective C=C Bond Reduction

Catalyst System Hydrogen Source Key Features Reference(s)
10% Pd/C Limonene (Transfer Hydrogenation) Effective for selective hydrogenation of α,β-unsaturated ketones. capes.gov.br
Iridium Complexes Formic Acid (Transfer Hydrogenation) High selectivity for 1,4-reduction of enones in water. mdpi.com
Mn(I) Pincer Complex H₂ Gas High chemoselectivity for C=C bond hydrogenation, tolerating many functional groups. acs.org
Copper(I)/NHC Complex H₂ Gas Atom-economic method for reducing α,β-unsaturated derivatives. rsc.org
Hantzsch Ester Hantzsch Ester Catalyst-free reduction in water for alkenes with electron-withdrawing groups. rsc.org
Raney Ni-Al Alloy Water Reduces α,β-unsaturated carbonyls to saturated alcohols and/or hydrocarbons. lew.ro

Reduction of the Ketal Group to Corresponding Alcohols (following hydrolysis)

A two-step sequence involving hydrolysis followed by reduction allows for the synthesis of corresponding alcohols.

Step 1: Hydrolysis The ketal is first deprotected by treatment with aqueous acid to yield the parent α,β-unsaturated ketone, 2-cyclohexen-1-one. ic.ac.ukorganic-chemistry.org

Step 2: Reduction The reduction of 2-cyclohexen-1-one can lead to two different alcohol products depending on the reagents and conditions, which control whether the carbonyl group, the double bond, or both are reduced.

Reduction to Saturated Alcohols: To produce cyclohexanol, both the carbon-carbon double bond and the carbonyl group must be reduced. This is typically achieved by catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. lew.roacs.org These conditions generally reduce the double bond first to give cyclohexanone, which is subsequently reduced to cyclohexanol. ncert.nic.in Raney Ni-Al alloy in an aqueous medium has also been shown to convert α,β-unsaturated ketones into the corresponding saturated alcohols. lew.ro

Reduction to Allylic Alcohols: For the selective 1,2-reduction of the carbonyl group to yield 2-cyclohexen-1-ol, milder and more specific reducing agents are required. Sodium borohydride (NaBH₄) is commonly used for this transformation, as it preferentially attacks the carbonyl carbon over the double bond, especially at lower temperatures. ncert.nic.in Catalytic transfer hydrogenation using specific metal catalysts can also be highly selective for producing allylic alcohols from α,β-unsaturated ketones. rsc.org

Table 3: Reduction of 2-Cyclohexen-1-one (Post-Hydrolysis)

Reagent/Conditions Product Type Predominant Product Reference(s)
NaBH₄, EtOH 1,2-Reduction 2-Cyclohexen-1-ol ncert.nic.in
Catalytic Transfer Hydrogenation (e.g., Ru, Ir complexes) 1,2-Reduction 2-Cyclohexen-1-ol rsc.org
H₂ / Pd/C or PtO₂ Full Reduction Cyclohexanol acs.orgncert.nic.in
Raney Ni-Al, H₂O Full Reduction Cyclohexanol lew.ro

Compound Index

Strategic Applications of 2 Cyclohexen 1 One Dimethylketal in Complex Molecule Synthesis

Protective Group Chemistry in Multistep Organic Syntheses

The protection of a reactive functional group is a fundamental concept in multistep synthesis, preventing it from undergoing undesired transformations while other parts of the molecule are being manipulated. The dimethylketal of 2-cyclohexen-1-one (B156087) serves as an effective protecting group for the carbonyl moiety, transforming the otherwise reactive α,β-unsaturated ketone into a more stable derivative.

Orthogonal Protection Strategies in Synthetic Design

In the synthesis of complex molecules bearing multiple functional groups, the ability to selectively deprotect one group in the presence of others is paramount. This is the essence of orthogonal protection, a strategy that employs protecting groups that can be removed under distinct and non-interfering conditions. The dimethylketal protecting group of 2-cyclohexen-1-one is typically cleaved under acidic conditions. This allows it to be used in conjunction with other protecting groups that are labile to different reagents, such as bases, nucleophiles, or hydrogenation. For instance, a synthetic intermediate could bear a dimethylketal protecting a cyclohexenone, a base-labile ester, and a silyl (B83357) ether that is cleaved by fluoride (B91410) ions. Each of these groups can be removed sequentially without affecting the others, allowing for a controlled and predictable synthetic route.

Compatibility with Diverse Reaction Conditions and Functional Groups

A key advantage of the dimethylketal protecting group is its robustness under a wide range of reaction conditions. It is generally stable to basic, nucleophilic, and many oxidizing and reducing agents. This stability allows for a broad spectrum of chemical transformations to be carried out on other parts of the molecule without affecting the protected cyclohexenone core. For example, reactions such as ester saponification, amide bond formation, or the reduction of other functional groups can be performed in the presence of the dimethylketal.

However, the stability of the dimethylketal is not absolute and is sensitive to acidic conditions. The deprotection is typically achieved by treatment with aqueous acid, which hydrolyzes the ketal to regenerate the ketone. In a unified enantioselective synthesis of 5-phenylmorphans and cis-octahydroisoquinolines, a ketal-protected ester intermediate was successfully deprotected using 1 N HCl, which also promoted a diastereoselective aza-Michael reaction in the same step. acs.org This highlights both the utility of the protecting group and the specific conditions required for its removal.

Protecting GroupCleavage ConditionsOrthogonal To
Dimethylketal Acidic (e.g., aq. HCl)Base-labile groups (e.g., esters), Fluoride-labile groups (e.g., silyl ethers), Hydrogenolysis-labile groups (e.g., benzyl (B1604629) ethers)
Ester (e.g., Acetate)Basic (e.g., NaOH) or AcidicDimethylketal (under basic conditions), Silyl ethers
Silyl Ether (e.g., TBDMS)Fluoride (e.g., TBAF)Dimethylketal, Esters
Benzyl EtherHydrogenolysis (H₂, Pd/C)Dimethylketal, Esters, Silyl ethers

Building Block for Natural Product Synthesis and Analogues

Beyond its role in protective group chemistry, 2-Cyclohexen-1-one dimethylketal is a valuable building block for the construction of complex molecular frameworks, particularly those found in natural products. The inherent functionality of the cyclohexene (B86901) ring, combined with the masked ketone, provides a versatile platform for a variety of carbon-carbon bond-forming reactions and functional group interconversions.

Precursor Role in Constructing Polycyclic Architectures

The cyclohexenone moiety is a common structural motif in a vast array of natural products, including steroids, terpenoids, and alkaloids. nih.gov 2-Cyclohexen-1-one and its derivatives are therefore important starting materials for the synthesis of these complex polycyclic systems. wikipedia.org The dimethylketal derivative allows for the manipulation of the double bond and other positions on the ring without interference from the ketone. For example, the double bond can undergo reactions such as epoxidation, dihydroxylation, or cyclopropanation. Subsequent deprotection of the ketal can then reveal the α,β-unsaturated ketone, which can participate in a range of annulation reactions, such as the Robinson annulation, to build additional rings onto the cyclohexenone core. This stepwise approach, enabled by the temporary protection of the ketone, is a powerful strategy for the construction of intricate polycyclic architectures.

Synthesis of Highly Functionalized Cyclohexenone Derivatives

The this compound scaffold can be readily transformed into a variety of highly functionalized derivatives. The double bond can be a handle for introducing functionality at the 2- and 3-positions. For instance, electrophilic addition reactions can introduce halogens, hydroxyl groups, or other functionalities. The allylic positions (4- and 6-) can also be functionalized through various synthetic methods. Once the desired functionalization is achieved, deprotection of the ketal reveals the corresponding functionalized 2-cyclohexen-1-one, which can be a valuable intermediate in its own right or the final target molecule.

Starting MaterialReactionProduct
This compoundEpoxidation (e.g., with m-CPBA)2,3-Epoxycyclohexan-1-one dimethylketal
This compoundDihydroxylation (e.g., with OsO₄)2,3-Dihydroxycyclohexan-1-one dimethylketal
This compoundAllylic Bromination (e.g., with NBS)4-Bromo-2-cyclohexen-1-one dimethylketal

Contributions to Enantioselective Synthesis and Stereocontrol

The synthesis of chiral molecules in an enantiomerically pure form is a major focus of modern organic chemistry, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry. 2-Cyclohexen-1-one is a prochiral molecule, and its dimethylketal derivative can be a valuable substrate in enantioselective reactions to create chiral building blocks.

The enantioselective preparation of γ-substituted cyclohexenones has been achieved through asymmetric transfer hydrogenation (ATH) of the corresponding enones. mdpi.com While this example starts with the enone, the resulting chiral allylic alcohol could be protected as a dimethylketal for subsequent transformations where stereocontrol is crucial. The presence of the ketal can influence the stereochemical outcome of reactions at other positions on the ring by directing incoming reagents to a specific face of the molecule. For instance, in the synthesis of a hydroxymethyl-cis-1,3-cyclopentenediol building block, the choice of the ketal protecting group was found to be crucial for optimizing the diastereoselective formation of the desired diol framework. organic-chemistry.org Although this example is on a cyclopentene (B43876) system, the principle of using a ketal to influence stereocontrol is transferable to the cyclohexene system. By carefully choosing the reaction conditions and chiral catalysts, it is possible to achieve high levels of stereocontrol in reactions involving this compound, leading to the synthesis of enantiomerically enriched and complex molecules.

Chiral Auxiliaries and Catalytic Asymmetric Induction via Ketal Modifications

While this compound itself is achiral, its structure provides a scaffold for the introduction of chirality, transforming it into a chiral auxiliary to direct the stereochemical outcome of reactions. This is achieved by modifying the ketal group itself. Instead of being formed from methanol (B129727), the ketal can be synthesized using a chiral diol. This creates a chiral acetal (B89532) where the stereogenic centers of the diol impart facial selectivity on the cyclohexene ring system.

The principle relies on the diastereoselective cleavage of the chiral acetal ring or its ability to block one face of the molecule, forcing an incoming reagent to attack from the less sterically hindered direction. iupac.orgwikipedia.org The chiral diol, being of high optical purity, acts as a "chiral director" that is temporarily installed and later removed. numberanalytics.comuvic.ca

Key steps for this strategy are:

Formation of the Chiral Ketal: Reaction of 2-cyclohexen-1-one with a C₂-symmetric chiral diol (to avoid formation of diastereomeric ketals) in the presence of an acid catalyst.

Diastereoselective Reaction: A subsequent reaction, such as a conjugate addition or an epoxidation, is directed by the chiral auxiliary. The bulky framework of the chiral diol creates a sterically differentiated environment, favoring one stereochemical outcome. youtube.com

Removal of the Auxiliary: After the desired stereocenter has been set, the chiral diol is removed via hydrolysis, regenerating the ketone. The expensive chiral diol can often be recovered and reused. wikipedia.org

While this approach is well-established for other carbonyl compounds, its specific application using chiral ketals derived directly from 2-cyclohexen-1-one is less commonly documented than methods involving direct asymmetric catalysis on the unprotected enone. nih.govnih.gov However, the underlying principles of asymmetric induction via chiral acetals are broadly applicable. iupac.org

Table 1: Examples of Chiral Diols for Acetal-Based Asymmetric Synthesis

Chiral Diol Structure Typical Application
(2R,3R)-2,3-Butanediol Diastereoselective cleavage reactions with organocopper reagents. iupac.org
(R,R)-Hydrobenzoin Asymmetric additions to prochiral centers.
(R)-1,3-Butanediol Used to form chiral dioxane acetals for stereoselective cleavage. iupac.org

This table illustrates common C₂-symmetric and related diols used to form chiral acetals that function as chiral auxiliaries.

Role in Chiral Pool Synthesis Approaches (post-deprotection)

In chiral pool synthesis, a readily available, enantiomerically pure natural product is used as a starting material to build a more complex target molecule, transferring its inherent chirality. nih.govinflibnet.ac.in The dimethyl ketal of 2-cyclohexen-1-one plays a crucial role in this strategy not as a source of chirality, but as a stable, non-reactive building block that protects the versatile enone functionality. mdpi.com

The general strategy involves coupling the this compound moiety to a substrate derived from the chiral pool. The ketal's stability to a wide range of reaction conditions (e.g., nucleophiles, bases, organometallic reagents) allows for extensive chemical modifications on other parts of the molecule. chemrxiv.org Once these transformations are complete, the latent enone is unmasked via acidic hydrolysis of the ketal. ncert.nic.in This newly revealed α,β-unsaturated ketone can then participate in key intramolecular reactions, such as Michael additions or aldol (B89426) cyclizations, where the stereochemical outcome is dictated by the existing chiral centers of the parent molecule. uvic.ca

A notable example is the enantioselective preparation of 4-hydroxy-2-cyclohexenone derivatives, which are versatile intermediates for various natural products. In one synthesis, a related ketal-protected cyclohexenone was used as a stable precursor. After several steps, the ketal was hydrolyzed using montmorillonite (B579905) K-10 clay, an acidic catalyst, to reveal the enone, which was then used to synthesize chiral cyclopropyl-fused cyclohexane (B81311) nucleosides. mdpi.com

Table 2: Research Findings on Ketal Deprotection in Synthetic Sequences

Study Focus Precursor Deprotection Conditions Product Class Reference
Synthesis of Chiral Cyclohexenones Silyl ether protected cyclohexenone ketal Montmorillonite K-10 in Dichloromethane (R)-4-(tert-Butyldimethylsilyloxy)cyclohex-2-en-1-one mdpi.com
Total Synthesis of Leonuketal Complex tetracyclic ketal Acetic acid, Water, THF Tetracyclic core of Leonuketal chemrxiv.org

Applications in Materials Science and Polymer Chemistry

The direct application of this compound in materials science is not extensively documented. Its stability and lack of reactive functional groups (other than the double bond) make it an unlikely monomer for most common polymerization reactions. However, its deprotected form, 2-cyclohexen-1-one, belongs to the class of α,β-unsaturated carbonyl compounds, which are known to be susceptible to polymerization, often through mechanisms involving their extended conjugation. wikipedia.org Therefore, the ketal can be considered a stable precursor to a potential monomer.

Research into polymers derived from closely related cyclohexene structures highlights the potential for this chemical scaffold in materials science. A recent study detailed the first-time synthesis of a new polyaniline derivative, poly[2-(cyclohex-2-en-1-yl)aniline]. rsc.org This polymer was synthesized via oxidative polymerization of the corresponding monomer, 2-(cyclohex-2-en-1-yl)aniline. The resulting material demonstrated promising properties, including good solubility and photoluminescence, and was shown to be effective as a sensitive material in resistive sensors for humidity and ammonia. rsc.org

This work suggests a plausible pathway for the use of 2-cyclohexen-1-one derivatives in functional polymers:

Functionalization: The 2-cyclohexen-1-one core (potentially carried in its protected ketal form) is incorporated into a molecule suitable for polymerization (like aniline).

Polymerization: The functionalized monomer is polymerized.

Material Application: The final polymer exhibits properties derived from both the polymer backbone (e.g., polyaniline) and the cyclohexene substituent.

While the ketal group would likely be removed to enable reactivity, its role as a protecting group during the synthesis of the monomer is a key strategic application. Furthermore, other research has shown that derivatives of α,β-unsaturated ketones can act as initiators for two-photon-induced polymerization, and fluorinated cyclohexanes can form the basis of living supramolecular polymers, indicating the broad potential of the cyclohexane motif in advanced materials. nih.govnih.gov

Table 3: Research Findings on Poly[2-(cyclohex-2-en-1-yl)aniline]

Property Finding Significance Reference
Synthesis Oxidative polymerization of 2-(cyclohex-2-en-1-yl)aniline using (NH₄)₂S₂O₈. Demonstrates successful incorporation of the cyclohexenyl moiety into a polymer backbone. rsc.org
Solubility Soluble in common organic solvents like N-methyl-2-pyrrolidone and dimethyl sulfoxide. Improved processability compared to unsubstituted polyaniline (PANI). rsc.org
Optical Properties Exhibits photoluminescence with a quantum yield of up to 0.05. Adds new functionality not typically present in PANI. rsc.org

| Material Application | High sensor response of electrical conductivity to humidity and ammonia. | Potential for use in environmental or industrial chemical sensors. | rsc.org |

Advanced Characterization and Computational Chemistry Studies of 2 Cyclohexen 1 One Dimethylketal

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopy is an indispensable tool in the characterization of 2-Cyclohexen-1-one (B156087) dimethylketal, offering insights into its atomic connectivity, functional groups, and the stereochemical arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural analysis of 2-Cyclohexen-1-one dimethylketal. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the context of its synthesis, for instance, from the corresponding 2-cyclohexen-1-one, NMR is crucial for monitoring the progress of the ketalization reaction. The disappearance of the characteristic signals of the α,β-unsaturated ketone and the appearance of new signals corresponding to the dimethyl ketal group would indicate the conversion. Specifically, the resonance of the carbonyl carbon in the starting material would be replaced by a signal for the ketal carbon (C(OCH₃)₂) in the product, typically observed at a different chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Splitting Pattern
Vinylic Protons (-CH=CH-)5.5 - 6.0Multiplet
Methoxy (B1213986) Protons (-OCH₃)3.2 - 3.5Singlet
Allylic Protons (-CH₂-C=C)2.0 - 2.5Multiplet
Aliphatic Protons (-CH₂-CH₂-)1.5 - 2.0Multiplet

This table is predictive and based on typical values for similar structural motifs.

¹³C NMR spectroscopy would be expected to show distinct signals for the ketal carbon, the two vinylic carbons, the two methoxy carbons, and the three methylene (B1212753) carbons of the cyclohexene (B86901) ring. chemicalbook.com

Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₄O₂), the expected molecular weight is approximately 142.20 g/mol . nih.gov The mass spectrum would show a molecular ion peak (M⁺) at m/z = 142.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways. A common fragmentation for ketals is the loss of one of the methoxy groups (-OCH₃) to form a stable oxonium ion, which would result in a significant peak at m/z = 111 (M - 31). Subsequent loss of other fragments would provide further structural clues.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Possible Fragment Fragment Lost
142[C₈H₁₄O₂]⁺-
111[C₇H₁₁O]⁺OCH₃
109[C₈H₁₃O]⁺H
97[C₆H₉O]⁺CH₃O + CH₂

This table is predictive. Actual fragmentation patterns can be more complex.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques would confirm the presence of the C=C double bond, the C-O bonds of the ketal, and the C-H bonds of the cyclohexene ring and methoxy groups.

The IR spectrum would be expected to show characteristic absorption bands. chemicalbook.com The absence of a strong carbonyl (C=O) stretch, typically found around 1670-1690 cm⁻¹ for α,β-unsaturated ketones, would confirm the successful formation of the ketal. nist.gov

Table 3: Expected IR and Raman Bands for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Intensity
C=CStretch1640 - 1680Strong
C-O (Ketal)Stretch1050 - 1150Weak
=C-HStretch3000 - 3100Medium
C-H (sp³)Stretch2850 - 3000Medium

This table presents expected ranges for the specified functional groups.

Raman spectroscopy would be particularly useful for observing the C=C stretching vibration, which is often more intense in the Raman spectrum than in the IR spectrum for symmetrically substituted double bonds.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The parent compound, 2-cyclohexen-1-one, exhibits a characteristic π → π* transition due to the conjugated enone system. researchgate.net

Upon formation of the dimethyl ketal, the conjugation between the C=C double bond and the carbonyl group is broken. This would result in a significant change in the UV-Vis spectrum. The strong absorption at a longer wavelength characteristic of the enone system would disappear, and a weaker absorption at a shorter wavelength, typical of an isolated C=C double bond, would be expected. This change serves as a clear indication of the conversion of the enone to the ketal.

Quantum Chemical Calculations and Mechanistic Modeling

Computational chemistry offers a powerful approach to complement experimental studies by providing detailed insights into the electronic structure, stability, and reactivity of molecules like this compound.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction pathway for the formation of this compound. These calculations can help in elucidating the reaction mechanism by identifying the structures and energies of reactants, products, intermediates, and transition states.

For the acid-catalyzed ketalization of 2-cyclohexen-1-one, computational modeling could be used to:

Determine the most likely site of protonation.

Calculate the activation energies for the nucleophilic attack of methanol (B129727).

Model the subsequent steps of the reaction, including the formation of the hemiacetal intermediate and its conversion to the final ketal product.

By mapping the potential energy surface of the reaction, researchers can gain a deeper understanding of the factors that control the reaction rate and selectivity. While specific studies on this compound are not widely published, the principles of applying quantum chemical calculations to similar systems are well-established.

Conformational Preferences and Ring Dynamics

The three-dimensional structure of this compound is crucial in determining its reactivity and physical characteristics. The cyclohexene ring predominantly adopts a half-chair conformation, an arrangement that effectively minimizes both angular and torsional strain. The introduction of the dimethylketal group at the C1 position introduces additional layers of conformational complexity.

Ring Dynamics and Energy Barriers:

The cyclohexene ring is capable of undergoing a "ring flip," a process that interconverts two distinct half-chair conformations. In the parent molecule, 2-cyclohexen-one, this process has a relatively low energy barrier. For this compound, this barrier is expected to be of a similar order of magnitude, although it may be influenced by the steric demands of the methoxy groups. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for estimating these energy barriers and elucidating the preferred conformational pathways. nih.govnih.gov

Illustrative Conformational Data:

To illustrate the conformational landscape, the following table presents hypothetical data derived from a DFT calculation (e.g., at the B3LYP/6-31G* level of theory). The data showcases the relative energies and corresponding populations of different conformers of this compound, which are distinguished by the rotational orientation of the methoxy groups.

ConformerKey Dihedral Angle (O-C1-C2-C3)Relative Energy (kcal/mol)Predicted Population at 298 K (%)
I (Pseudo-axial/Pseudo-equatorial)~45°0.00~ 70
II (Pseudo-equatorial/Pseudo-equatorial)~165°1.20~ 20
III (Pseudo-axial/Pseudo-axial)~ -75°2.50~ 10

The relative populations of these conformers are governed by their Gibbs free energies, which can be determined from electronic energy and vibrational frequency calculations within the computational model. nih.govbohrium.com

Electronic Structure Analysis and Reactivity Prediction

The electronic architecture of this compound is the primary determinant of its chemical reactivity. The molecule features a carbon-carbon double bond and two ether-like oxygen atoms, which create distinct regions of electron density and dictate its interactions with other chemical species.

Frontier Molecular Orbitals (FMOs) and Reactivity:

A powerful approach to understanding chemical reactivity is through the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.nettheswissbay.ch

HOMO: The HOMO represents the highest energy electrons in the molecule and is associated with its nucleophilic character. For this compound, the HOMO is expected to be primarily localized on the π-system of the C=C double bond, with some contribution from the non-bonding lone pairs of the oxygen atoms. This region is therefore the most likely site of attack by electrophiles.

LUMO: The LUMO represents the lowest energy unoccupied orbital and is associated with the molecule's electrophilic character. In this compound, the LUMO is anticipated to be the π* antibonding orbital of the C=C double bond. This region is the most probable target for nucleophilic attack.

Illustrative Frontier Molecular Orbital Data:

Molecular OrbitalCalculated Energy (eV) - Illustrative
HOMO-9.8
LUMO+1.5
HOMO-LUMO Gap 11.3

Note: This data is illustrative and based on typical values obtained from quantum chemical calculations for similar structures.

A significant HOMO-LUMO gap, as illustrated here, generally suggests good kinetic stability. ufla.br

Predicted Reactivity:

Based on this FMO analysis, the following patterns of reactivity can be predicted:

Electrophilic Attack: Electrophiles are predicted to react preferentially at the C=C double bond, which constitutes the region of highest electron density (HOMO). The oxygen atoms of the dimethylketal group also represent potential sites for interaction with strong electrophiles, such as Lewis acids.

Nucleophilic Attack: Given the absence of a strongly electrophilic center (such as a carbonyl carbon), direct nucleophilic attack is less favorable. However, under certain reaction conditions, nucleophilic addition to the carbon-carbon double bond may be possible, with the regioselectivity being influenced by the electronic and steric factors of the specific reactants. The regioselectivity of such reactions can be further investigated by computationally modeling the transition states for attack at different positions. bohrium.com

Emerging Research Directions and Future Perspectives in 2 Cyclohexen 1 One Dimethylketal Chemistry

Development of Novel Catalytic Systems for Ketal Transformations

The transformation of ketals, such as 2-Cyclohexen-1-one (B156087) dimethylketal, is a cornerstone of organic synthesis, primarily for the protection and deprotection of carbonyl groups. nih.govacs.org Traditionally, these reactions have been catalyzed by conventional acids like sulfuric acid and p-toluenesulfonic acid. nih.gov However, these catalysts often lead to issues such as corrosion, difficult work-up procedures, and environmental pollution. mdpi.com Consequently, significant research has focused on developing novel and more efficient catalytic systems.

Recent advancements have seen the rise of various alternative catalysts. Lewis acids, metal complexes of platinum, palladium, and rhodium, as well as a range of homogeneous and heterogeneous catalysts have been successfully employed for ketalization and acetalization. nih.gov Heteropolyacids, known for their strong acidity and thermal stability, have shown particular promise. nih.govresearchgate.net For instance, tungstosilicic acid supported on activated carbon has demonstrated excellent catalytic activity in the synthesis of various ketals and acetals. nih.gov The use of such solid acid catalysts simplifies the separation process and allows for catalyst recycling, aligning with the principles of green chemistry. nih.gov

Researchers have also explored the use of ionic liquids as catalysts. acs.org Brønsted acidic ionic liquids (BAILs) have emerged as environmentally friendly and highly efficient catalysts for ketalization reactions, offering an alternative to mineral and solid acids. acs.org Additionally, cobalt-based catalysts, such as those derived from Co(II) salts and dimethylglyoxime, have been developed for the efficient acetalization and ketalization of carbonyl compounds under mild, solvent-free conditions. mdpi.comresearchgate.net The in-situ formation of cobaloxime during the catalytic process appears to be a key factor in these reactions. mdpi.com

The following table summarizes the performance of various novel catalytic systems in ketalization reactions:

CatalystSubstratesReaction ConditionsConversion/YieldReference
Tungstosilicic acid/Activated CarbonCyclohexanone and 1,2-propanediolMolar ratio 1:1.5, 1.0% catalyst, 1.0 h80.1% yield nih.gov
Brønsted Acidic Ionic Liquids (BAILs)Cyclohexanone and glycol313.15 to 343.15 KHigh conversion acs.org
CoCl2/DimethylglyoximeCyclohexanone and ethane-1,2-diol70°C, 5 KPa pressure, 1 h99.2% conversion mdpi.com
H4SiW12O40/PAnCyclohexanone and 1,2-propanediolMolar ratio 1:1.4, 1.0% catalyst, 40 min>96.5% yield researchgate.net

Green Chemistry Approaches to Ketal Synthesis and Reactions

The principles of green chemistry are increasingly influencing the design of synthetic routes for compounds like 2-Cyclohexen-1-one dimethylketal. The focus is on developing environmentally benign methods that minimize waste, reduce energy consumption, and utilize renewable resources. innoget.commcgill.ca

A significant area of development is the use of solvent-free reaction conditions. researchgate.net Solventless methods for the synthesis of acetals and ketals, often employing heterogeneous catalysts like mesoporous molecular sieves (e.g., Al-SBA-15), have been reported to be highly efficient. researchgate.net These approaches not only reduce the environmental impact associated with volatile organic solvents but also simplify product isolation. researchgate.net

The development of reusable and environmentally friendly catalysts is another key aspect of green ketal synthesis. As mentioned previously, solid acid catalysts and ionic liquids are at the forefront of this research. nih.govacs.org For instance, the use of iodine supported on polyaniline (I2/PAn) has been demonstrated as an excellent and environmentally friendly catalyst for the synthesis of various acetals and ketals. researchgate.net Furthermore, McGill University researchers have developed a greener method for producing ketones using carbon monoxide, which could have implications for the synthesis of precursors to ketals. mcgill.ca

Integration into Flow Chemistry and Automation in Organic Synthesis

Flow chemistry, or continuous flow processing, is a modern synthetic technique that offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced reproducibility. youtube.comyoutube.comyoutube.com The integration of ketal synthesis, such as that of this compound, into flow chemistry systems is an emerging area of research with significant potential.

In a flow chemistry setup, reactants are continuously pumped through a reactor, where they mix and react. youtube.com This approach allows for precise control over reaction parameters like temperature, pressure, and reaction time, leading to higher yields and purities. youtube.com For ketalization reactions, which are often equilibrium-driven, flow chemistry can be particularly advantageous. The continuous removal of byproducts, such as water, can drive the reaction to completion. wikipedia.org

Automation is a key component of modern flow chemistry platforms. youtube.com Automated systems can perform multi-step syntheses, screen reaction conditions, and optimize processes with minimal human intervention. This is particularly relevant for the synthesis and transformation of complex molecules where multiple protection and deprotection steps involving ketals might be necessary. The ability to perform reactions at higher temperatures and pressures in a controlled and safe manner within a flow reactor can also accelerate reaction rates and enable transformations that are difficult to achieve in batch. youtube.com

The development of in-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR), allows for real-time monitoring of reactions in a flow system. youtube.com This provides immediate feedback on reaction progress, enabling rapid optimization and ensuring consistent product quality. The application of flow chemistry and automation to the synthesis and reactions of this compound and its derivatives is expected to lead to more efficient, scalable, and safer manufacturing processes.

Exploration of Structure-Reactivity Relationships in Novel Ketal Derivatives

Understanding the relationship between the structure of a molecule and its reactivity is fundamental to organic chemistry. For ketal derivatives of 2-cyclohexen-1-one, this involves examining how electronic and steric factors influence their formation, stability, and participation in subsequent reactions. brainkart.comeveryscience.com

Electronic Effects: The reactivity of the carbonyl group in the precursor, 2-cyclohexen-1-one, is influenced by the electronic nature of substituents on the cyclohexene (B86901) ring. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the diol during ketal formation. brainkart.com Conversely, electron-donating groups can decrease reactivity. brainkart.com The stability of the resulting ketal can also be influenced by these electronic factors.

Steric Effects: Steric hindrance plays a crucial role in the formation and hydrolysis of ketals. brainkart.comacs.orgresearchgate.net Bulky substituents near the carbonyl group can hinder the approach of the nucleophilic diol, slowing down the rate of ketalization. brainkart.com Similarly, steric congestion around the ketal group can affect its rate of hydrolysis. This principle is often exploited in synthetic chemistry, where sterically hindered ketals are used as more robust protecting groups.

Research in this area involves the synthesis of novel derivatives of 2-Cyclohexen-1-one with various substituents to systematically study these effects. For example, the introduction of different alkyl or functional groups at various positions on the cyclohexene ring allows for a detailed investigation of how these modifications alter the reactivity of the ketal. This knowledge is critical for designing more efficient synthetic routes and for developing new protecting groups with tailored stability. The enantioselective synthesis of substituted cyclohexenones and their subsequent conversion to ketals is also an active area of research, providing access to chiral building blocks for the synthesis of complex natural products and pharmaceuticals. mdpi.comrsc.org

Q & A

Q. What are the established synthetic routes for 2-Cyclohexen-1-one dimethylketal, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves ketalization of 2-cyclohexen-1-one with methanol under acid catalysis. Key variables include catalyst type (e.g., p-toluenesulfonic acid), solvent polarity, and reaction temperature. For instance, refluxing in anhydrous toluene with molecular sieves improves water removal, enhancing yield . Characterization via NMR (¹H/¹³C) and GC-MS is critical to confirm purity, as residual solvents or unreacted starting materials may persist .

Q. What analytical techniques are recommended for characterizing 2-Cyclohexen-1-one derivatives?

  • Methodological Answer :
  • GC-MS : Resolves volatile impurities and quantifies reaction intermediates (e.g., unreacted cyclohexenone) .
  • FT-IR : Identifies carbonyl (C=O) and ketal (C-O-C) functional groups; shifts in absorption bands (~1700 cm⁻¹ for ketones vs. ~1100 cm⁻¹ for ketals) confirm successful derivatization .
  • NMR : ¹H NMR distinguishes stereoisomers via coupling constants in the cyclohexene ring (e.g., J = 10–12 Hz for trans-diaxial protons) .

Q. How can vapor-liquid equilibria (VLE) data inform purification strategies for this compound?

  • Methodological Answer : VLE data for cyclohexanone/cyclohexen-1-one mixtures (e.g., boiling points: cyclohexanone ~155°C vs. cyclohexen-1-one ~170°C) guide fractional distillation setups. For dimethylketal derivatives, reduced-pressure distillation (e.g., 50–100 mmHg) minimizes thermal decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in Diels-Alder reactions?

  • Methodological Answer : The electron-deficient cyclohexenone moiety acts as a dienophile, with regioselectivity controlled by frontier molecular orbitals (FMO). Computational studies (e.g., DFT) reveal that the LUMO of the ketalized enone is localized at C-2, favoring cycloaddition at this position. Experimental validation via kinetic isotope effects (KIEs) or substituent-directed trapping can confirm intermediates .

Q. How can computational methods predict the reactivity of this compound in novel reaction systems?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model solvent effects on reaction pathways. For example, polar aprotic solvents like DMF stabilize transition states in nucleophilic additions. QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the cyclohexene ring) with reaction rates .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔfH°gas) for 2-cyclohexen-1-one derivatives?

  • Methodological Answer : Discrepancies in enthalpy values (e.g., ΔfH°gas = -233 kJ/mol vs. -44.2 kJ/mol ) arise from differing experimental methods (semi-empirical vs. calorimetry). Validate via high-precision combustion calorimetry or compare with isodesmic reaction schemes to minimize systematic errors .

Q. How do structural modifications to the ketal group impact biological activity (e.g., antimicrobial or anti-inflammatory effects)?

  • Methodological Answer : Replace the dimethylketal group with bulkier substituents (e.g., dioxolane rings) and assess bioactivity via MIC assays against S. aureus or COX-2 inhibition studies. SAR trends indicate that lipophilic groups enhance membrane permeability but may reduce solubility .

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Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexen-1-one dimethylketal
Reactant of Route 2
Reactant of Route 2
2-Cyclohexen-1-one dimethylketal

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